molecular formula C4H8FNO B3187439 4-Fluoropyrrolidin-3-OL CAS No. 1524707-61-6

4-Fluoropyrrolidin-3-OL

Cat. No.: B3187439
CAS No.: 1524707-61-6
M. Wt: 105.11 g/mol
InChI Key: RCBGOJFTPHCJDB-UHFFFAOYSA-N
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Description

4-Fluoropyrrolidin-3-OL is a fluorinated pyrrolidine derivative that has garnered significant interest in scientific research due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a fluorine atom at the fourth position of the pyrrolidine ring and a hydroxyl group at the third position, which imparts distinct physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyrrolidin-3-OL typically involves the fluorination of pyrrolidine derivatives. One common method is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes . This method yields enantioenriched fluoropyrrolidine derivatives with high stereoselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as Selectfluor® or other fluorine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropyrrolidin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form fluorinated amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include fluorinated ketones, amines, and substituted pyrrolidine derivatives.

Scientific Research Applications

4-Fluoropyrrolidin-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoropyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its biological activity.

Comparison with Similar Compounds

    3-Fluoropyrrolidine: Similar structure but lacks the hydroxyl group.

    4-Fluoropiperidine: Contains a six-membered ring instead of a five-membered pyrrolidine ring.

    Fluoropyrrolidin-2-one: Contains a carbonyl group at the second position instead of a hydroxyl group.

Uniqueness: 4-Fluoropyrrolidin-3-OL is unique due to the presence of both a fluorine atom and a hydroxyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-fluoropyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBGOJFTPHCJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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